molecular formula C12H12O3 B1271594 (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid CAS No. 55379-99-2

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

Cat. No.: B1271594
CAS No.: 55379-99-2
M. Wt: 204.22 g/mol
InChI Key: BDQXWLNXUBMIEG-VMPITWQZSA-N
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Description

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with a prop-2-enoxy group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Preparation of 4-prop-2-enoxyphenol: This intermediate can be synthesized by reacting phenol with prop-2-enyl bromide in the presence of a base such as potassium carbonate.

    Formation of this compound: The intermediate 4-prop-2-enoxyphenol is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a

Properties

IUPAC Name

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQXWLNXUBMIEG-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55379-99-2
Record name (E)-3-(4-Prop-2-enoxyphenyl)prop-2-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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